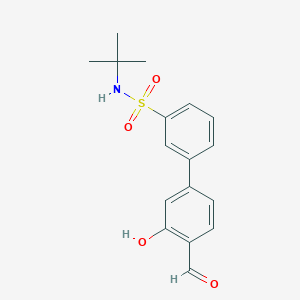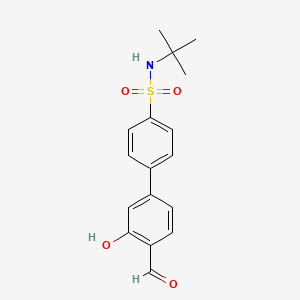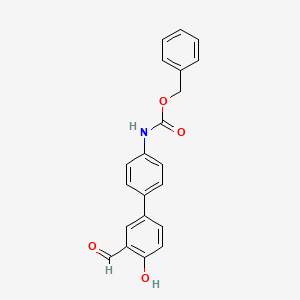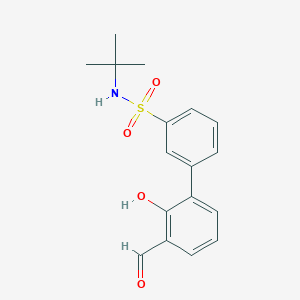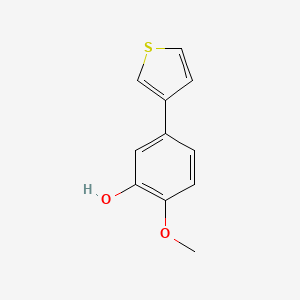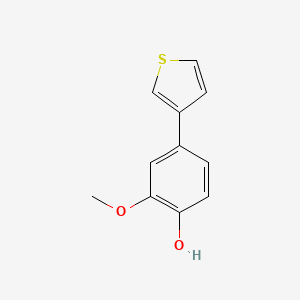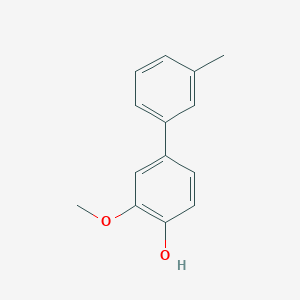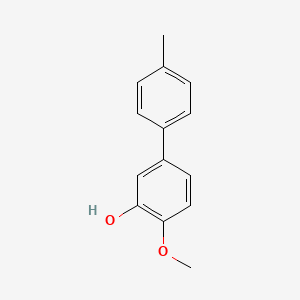
4-(Furan-2-yl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-methoxyphenol (95%) is an organic compound that is widely used in scientific research. It is a key component in the synthesis of numerous compounds and is used in a variety of research applications. This article will discuss the synthesis method of 4-(Furan-2-yl)-2-methoxyphenol (95%), its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2-methoxyphenol (95%) is used in a variety of scientific research applications. It is used as a building block for the synthesis of numerous compounds, including drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis, particularly in the synthesis of polymers and natural products. Additionally, it has been used in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-methoxyphenol (95%) is not well understood. However, it is hypothesized that the compound acts as a catalyst in the synthesis of polymers and natural products. Additionally, it is believed to act as a reducing agent in the reduction of carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-methoxyphenol (95%) are not well understood. However, it is believed to have a low toxicity and does not appear to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Furan-2-yl)-2-methoxyphenol (95%) has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it an ideal reagent for synthesizing numerous compounds. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
There are numerous potential future directions for research involving 4-(Furan-2-yl)-2-methoxyphenol (95%). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs, dyes, fragrances, and polymers. Additionally, further research could be conducted into its solubility in water and organic solvents, as well as its stability and toxicity. Finally, further research could be conducted into its potential applications in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Synthesemethoden
4-(Furan-2-yl)-2-methoxyphenol (95%) is typically synthesized using a two-step process. First, a phenol is reacted with furan-2-carboxaldehyde in an acidic medium to form a 4-hydroxy-2-methoxyfuran-3-carboxylic acid. This reaction is typically conducted in a solvent such as acetic acid or ethanol. The second step involves the reduction of the carboxylic acid to form the desired 4-(Furan-2-yl)-2-methoxyphenol (95%). This reaction is typically conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11-7-8(4-5-9(11)12)10-3-2-6-14-10/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECXMBCSKVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685395 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-methoxyphenol | |
CAS RN |
1261988-69-5 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

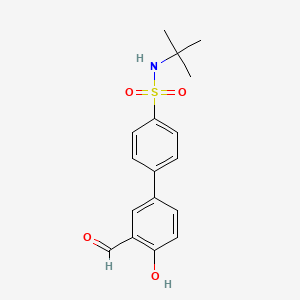
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
